

Head-to-head comparison of AMG 333 and menthol in TRPM8 assays.

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Compound of Interest

Compound Name: *Amg 333*

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Head-to-Head Comparison: AMG 333 and Menthol in TRPM8 Assays

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the synthetic TRPM8 antagonist, **AMG 333**, and the natural TRPM8 agonist, menthol. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective activities on the transient receptor potential melastatin 8 (TRPM8) ion channel. This comparison is based on available preclinical data from in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AMG 333** and menthol in various TRPM8 assays. It is important to note that the data for **AMG 333**, a potent antagonist, is primarily presented as the half-maximal inhibitory concentration (IC₅₀), while for menthol, a well-known agonist, the data is presented as the half-maximal effective concentration (EC₅₀).

Table 1: In Vitro Potency at TRPM8 Channels

Compound	Assay Type	Species	Potency (IC50/EC50)	Reference
AMG 333	Calcium Influx Assay	Human	IC50: 13 nM	[1][2][3][4][5][6]
Calcium Influx Assay	Rat	IC50: 20 nM	[4][5]	
Menthol	Calcium Imaging	Human	EC50: 81 ± 17 μM	[7]
Calcium Imaging	Rat	EC50: 107 ± 8 μM	[7]	
Whole-Cell Patch Clamp	Mouse	EC50: 62.64 ± 1.2 μM	[8]	
Calcium Influx Assay (Fura-2)	CHO Cells	EC50: 101 ± 13 μM	[9]	

Table 2: In Vivo Efficacy of AMG 333

Compound	Model	Species	Endpoint	Efficacy (ED50)	Reference
AMG 333	Icilin-Induced Wet-Dog Shake	Rat	Inhibition of Shakes	1.14 mg/kg	[1]
Cold Pressor Test	Rat	Inhibition of Blood Pressure Increase	1.10 mg/kg	[1]	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field for assessing TRPM8 modulation.

In Vitro Assays

This assay measures the influx of calcium ions into cells upon TRPM8 channel activation.

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPM8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.
- **Cell Plating:** Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- **Dye Loading:** The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- **Compound Addition:**
 - **For Menthol (Agonist) EC₅₀ Determination:** Serial dilutions of menthol are added to the wells.
 - **For **AMG 333** (Antagonist) IC₅₀ Determination:** Cells are pre-incubated with serial dilutions of **AMG 333** for a specified period (e.g., 15-30 minutes) before the addition of a fixed concentration of a TRPM8 agonist (e.g., menthol at its EC₈₀ concentration).
- **Fluorescence Measurement:** The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of compounds. The change in fluorescence is indicative of the intracellular calcium concentration.
- **Data Analysis:** The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

This technique directly measures the ion currents flowing through the TRPM8 channels in the cell membrane.

- **Cell Preparation:** HEK293 cells expressing TRPM8 are grown on glass coverslips.

- **Recording Setup:** Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
- **Solutions:** The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
- **Voltage Protocol:** Cells are held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit TRPM8 currents.
- **Compound Application:**
 - **Menthol Activation:** Menthol is applied to the bath solution at various concentrations to determine the concentration-response relationship and EC₅₀.
 - **AMG 333 Inhibition:** After establishing a stable baseline current with a fixed concentration of menthol, **AMG 333** is co-applied at varying concentrations to determine its inhibitory effect and IC₅₀.
- **Data Analysis:** The current amplitudes are measured and plotted against the compound concentration. The data are then fitted to the Hill equation to determine EC₅₀ or IC₅₀ values.

In Vivo Assays

This model assesses the central nervous system effects of TRPM8 modulation.

- **Animals:** Male Sprague-Dawley rats are used.
- **Procedure:**
 - Animals are administered **AMG 333** or vehicle orally (p.o.) at various doses.
 - After a set pre-treatment time, the TRPM8 agonist icilin is administered intraperitoneally (i.p.).
 - Immediately following icilin injection, the animals are placed in an observation chamber.

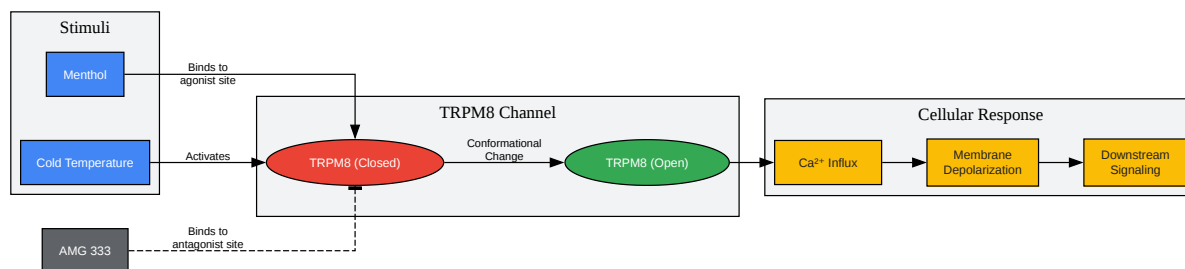
- The number of "wet-dog shakes" (rapid, rotational shaking of the head and torso) is counted for a defined period (e.g., 30 minutes).
- Data Analysis: The dose-dependent inhibition of wet-dog shakes by **AMG 333** is used to calculate the ED50 value.

This model evaluates the role of TRPM8 in cold-induced physiological responses.

- Animals: Male Sprague-Dawley rats are instrumented for blood pressure measurement.
- Procedure:
 - **AMG 333** or vehicle is administered orally.
 - After the pre-treatment period, a baseline blood pressure reading is taken.
 - The rat's tail is immersed in cold water (e.g., 4°C) for a specific duration (e.g., 2 minutes).
 - Blood pressure is continuously monitored during and after the cold stimulus.
- Data Analysis: The ability of **AMG 333** to block the cold-induced increase in blood pressure is quantified, and the ED50 is determined.

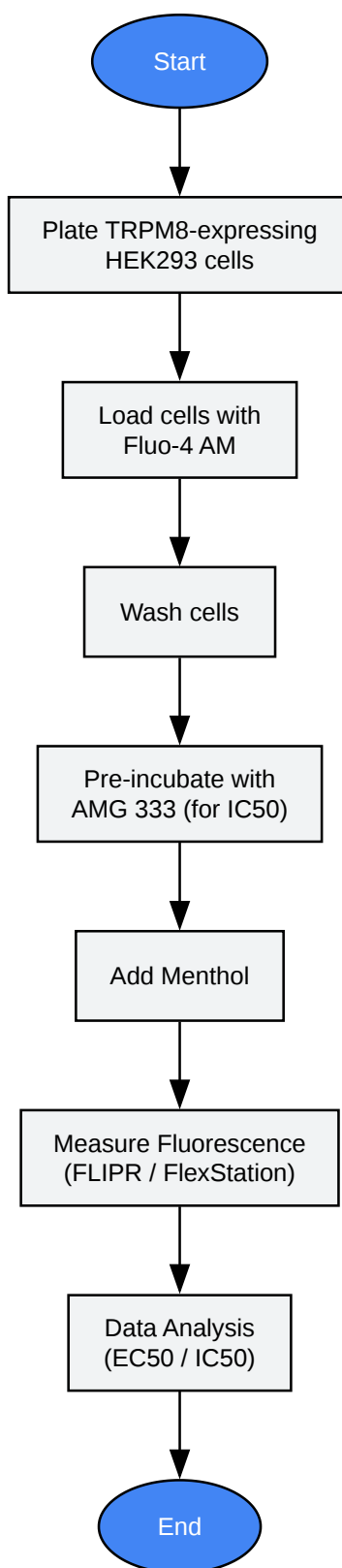
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



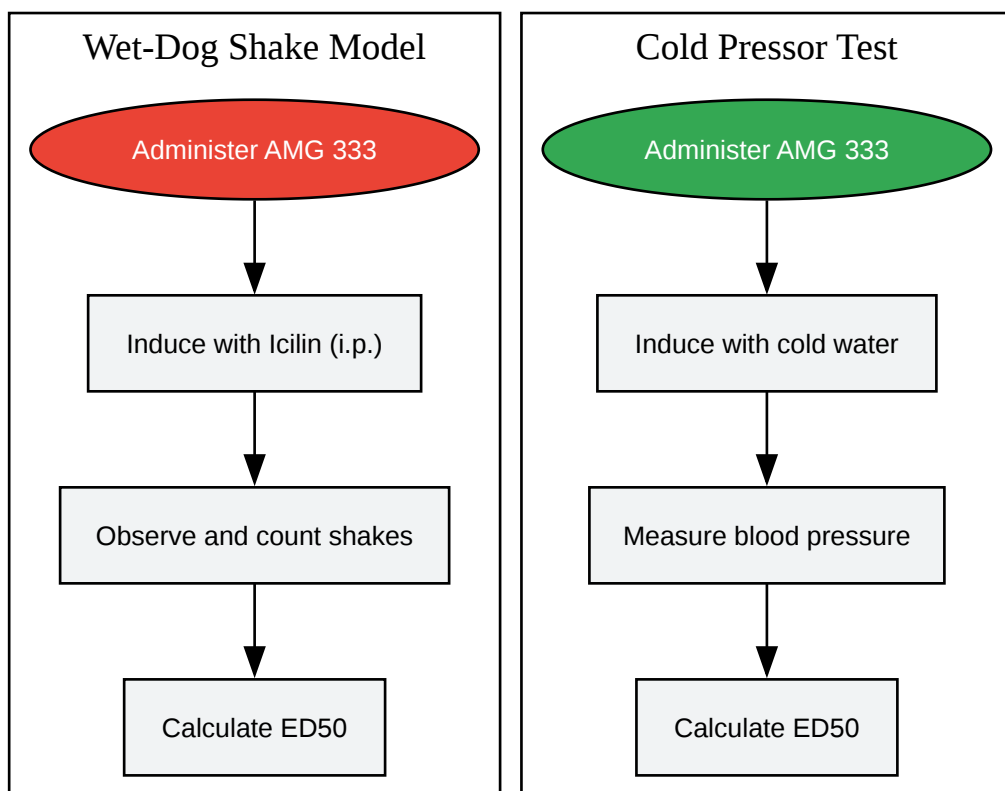
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Figure 1. TRPM8 channel activation by menthol and cold, and inhibition by **AMG 333**.



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Figure 2. Experimental workflow for the in vitro calcium flux assay.



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